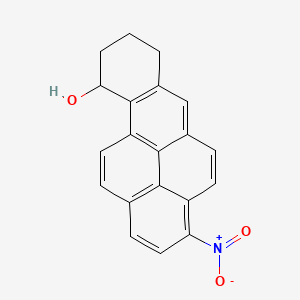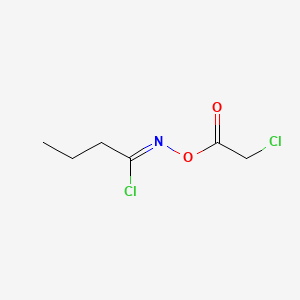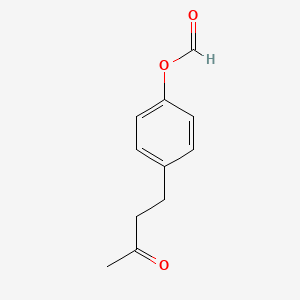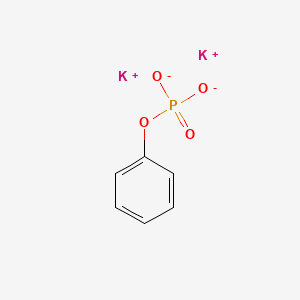
Dipotassium phenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium phenyl phosphate is an inorganic compound with the chemical formula K₂C₆H₅PO₄. It is a white or colorless solid that is highly soluble in water. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium phenyl phosphate can be synthesized through the neutralization reaction between phenyl phosphoric acid and potassium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid compound. The reaction conditions usually involve maintaining a temperature below 90°C to ensure the stability of the product .
Industrial Production Methods
In industrial settings, this compound is produced by reacting phosphoric acid with potassium hydroxide in a controlled environment. The reaction mixture is then subjected to filtration and concentration processes to obtain the final product. The use of activated carbon during the process helps in decolorizing the solution, ensuring a pure and high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium phenyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium phenyl phosphate.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: It can participate in substitution reactions where the phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include potassium phenyl phosphate, various substituted phenyl phosphates, and reduced phosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Dipotassium phenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: It serves as a buffer in biological experiments and is used in the preparation of culture media.
Medicine: It is utilized in pharmaceutical formulations as a stabilizer and buffering agent.
Industry: It is employed in the production of fertilizers, food additives, and as a corrosion inhibitor in antifreeze solutions
Wirkmechanismus
The mechanism of action of dipotassium phenyl phosphate involves its role as a source of phosphate ions. Once introduced into a system, it dissociates to release phosphate ions, which participate in various biochemical and physiological processes. These ions are essential for energy metabolism, signal transduction, and structural functions in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Monopotassium phosphate (KH₂PO₄)
- Tripotassium phosphate (K₃PO₄)
- Disodium phosphate (Na₂HPO₄)
- Diammonium phosphate ((NH₄)₂HPO₄)
Uniqueness
Dipotassium phenyl phosphate is unique due to its phenyl group, which imparts distinct chemical properties compared to other phosphate salts. This uniqueness makes it particularly useful in specific industrial and research applications where phenyl substitution is advantageous .
Eigenschaften
CAS-Nummer |
32348-89-3 |
|---|---|
Molekularformel |
C6H5K2O4P |
Molekulargewicht |
250.27 g/mol |
IUPAC-Name |
dipotassium;phenyl phosphate |
InChI |
InChI=1S/C6H7O4P.2K/c7-11(8,9)10-6-4-2-1-3-5-6;;/h1-5H,(H2,7,8,9);;/q;2*+1/p-2 |
InChI-Schlüssel |
DVXOPOCXFDGNKS-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)([O-])[O-].[K+].[K+] |
Verwandte CAS-Nummern |
701-64-4 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)
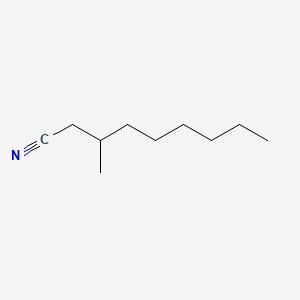

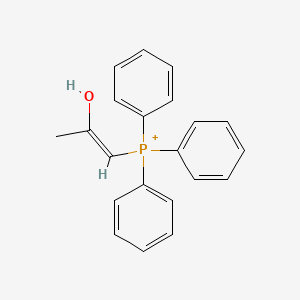
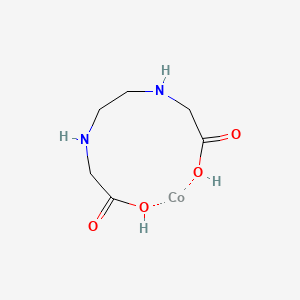
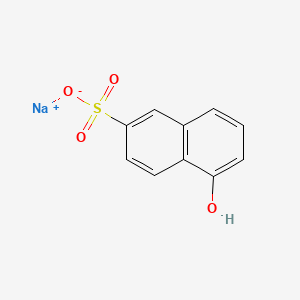
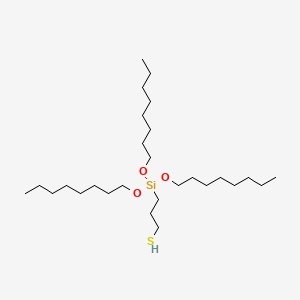

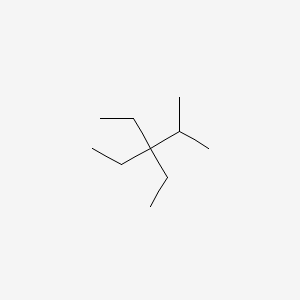
![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
